Benzenesulfonamide, 3-amino-N,N-dibutyl-4-fluoro-

Description

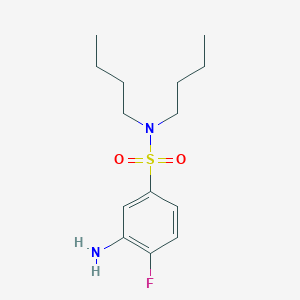

Benzenesulfonamide, 3-amino-N,N-dibutyl-4-fluoro- (C₁₃H₂₂FN₃O₂S) is a benzenesulfonamide derivative characterized by:

- Amino group at position 3 on the benzene ring.

- Dibutyl substituents on the sulfonamide nitrogen.

- Fluorine atom at position 3.

Properties

CAS No. |

1152601-81-4 |

|---|---|

Molecular Formula |

C14H23FN2O2S |

Molecular Weight |

302.41 g/mol |

IUPAC Name |

3-amino-N,N-dibutyl-4-fluorobenzenesulfonamide |

InChI |

InChI=1S/C14H23FN2O2S/c1-3-5-9-17(10-6-4-2)20(18,19)12-7-8-13(15)14(16)11-12/h7-8,11H,3-6,9-10,16H2,1-2H3 |

InChI Key |

ZYLZBZXVRRPLGF-UHFFFAOYSA-N |

Canonical SMILES |

CCCCN(CCCC)S(=O)(=O)C1=CC(=C(C=C1)F)N |

Origin of Product |

United States |

Preparation Methods

The synthesis of benzenesulfonamide, 3-amino-N,N-dibutyl-4-fluoro- typically involves the following steps:

Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 3-amino-4-fluorobenzenesulfonamide and dibutylamine.

Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of solvents like dichloromethane or ethanol. The reaction mixture is typically heated to facilitate the formation of the desired product.

Industrial Production: On an industrial scale, the production of this compound may involve continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Benzenesulfonamide, 3-amino-N,N-dibutyl-4-fluoro- undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfonic acids.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of amines.

Substitution: The compound can undergo substitution reactions, where the fluorine atom or the amino group is replaced by other functional groups. Common reagents for these reactions include halogens, alkylating agents, and nucleophiles.

Scientific Research Applications

Chemical Properties and Structure

Benzenesulfonamide compounds are characterized by the presence of a sulfonamide group (-SO2NH2) attached to a benzene ring. The specific compound features an amino group and dibutyl substituents along with a fluorine atom, which influences its biological activity and chemical reactivity.

Chemistry

- Synthesis of Complex Molecules : Benzenesulfonamide derivatives serve as essential building blocks in organic synthesis. They are utilized in the development of more complex molecules through various chemical reactions.

- Reagents in Chemical Reactions : The compound acts as a reagent in numerous organic reactions, facilitating the formation of new chemical bonds.

Biology

- Antimicrobial Activity : Research indicates that benzenesulfonamide derivatives exhibit significant antimicrobial properties. For instance, studies have shown effectiveness against various bacterial strains, including those resistant to conventional antibiotics.

- Enzyme Inhibition : The compound is studied for its potential to inhibit specific enzymes, such as carbonic anhydrases and ureases. Inhibitory activities against these enzymes can lead to therapeutic applications in conditions like glaucoma and cancer .

Medicine

- Therapeutic Agent Development : Ongoing research explores the potential of benzenesulfonamide derivatives as therapeutic agents for diseases involving enzyme inhibition. For example, compounds have shown promise in treating conditions such as epilepsy and idiopathic intracranial hypertension .

- Anti-cancer Properties : Several studies have focused on the anti-cancer potential of benzenesulfonamide derivatives, particularly their ability to inhibit tumor growth through enzyme inhibition mechanisms .

Industry

- Pharmaceuticals and Agrochemicals : The compound is used as an intermediate in the production of pharmaceuticals and agrochemicals. Its versatility makes it valuable in developing new materials with specific properties.

Data Tables

The following table summarizes the structure-activity relationship (SAR) of various benzenesulfonamide derivatives, highlighting their inhibitory activities against different isoforms of carbonic anhydrases:

| Compound | Scaffold | Series | R Group | hCA I (nM) | hCA II (nM) | hCA IX (nM) | hCA XII (nM) |

|---|---|---|---|---|---|---|---|

| 3a | A | p- | i-propyl | 92.0 | 26.6 | 32.8 | 140.0 |

| 3b | A | p- | n-butyl | 160.5 | 8.4 | 355.3 | 171.3 |

| 5a | B | p- | i-propyl | 896.0 | 337.7 | 25.7 | 85.3 |

| ... | ... | ... | ... | ... | ... | ... | ... |

Note: Values represent means from independent experiments with errors ranging from ±5–10%.

Case Study 1: Antimicrobial Efficacy

A study investigated the antimicrobial activity of synthesized benzenesulfonamide derivatives against resistant bacterial strains. The most active compound demonstrated an IC50 value significantly lower than standard antibiotics, showcasing its potential for clinical applications .

Case Study 2: Anti-Urease Activity

Research focused on the anti-urease activity of benzenesulfonamide derivatives revealed that certain compounds exhibited potent inhibitory effects on urease enzymes, which are implicated in various pathological conditions. The most effective derivative showed an IC50 value indicating it was ten times more potent than standard inhibitors like thiourea .

Mechanism of Action

The mechanism of action of benzenesulfonamide, 3-amino-N,N-dibutyl-4-fluoro- involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their catalytic functions. This inhibition can lead to various biological effects, such as the suppression of tumor growth or the reduction of inflammation.

Comparison with Similar Compounds

Structural Features and Substituent Effects

Key Analogs:

N-[(2-Substituted-Styryl)-5-Chloro-8-Hydroxyquinolin-7-yl]-Benzenesulfonamides Substituents: Nitro groups on benzenesulfonamide enhance HIV integrase (HIV IN) inhibition . Comparison: The amino group in the target compound is electron-donating, contrasting with the electron-withdrawing nitro group. This difference may reduce HIV IN inhibitory activity but could improve solubility or interactions with other targets.

Benzenesulfonamide, 3-Amino-N,N-Diethyl-4-Methoxy- (C₁₁H₁₈N₂O₃S) Substituents: Diethyl (vs. dibutyl) and methoxy (vs. fluoro) at position 4 . Comparison:

- Fluoro vs. Methoxy : Fluorine’s electronegativity may enhance metabolic stability and electronic interactions, whereas methoxy’s bulk could hinder binding in sterically sensitive targets.

4-Bromo-N,N-Dimethyl-3-(Trifluoromethyl)Benzenesulfonamide Substituents: Bromo and trifluoromethyl groups introduce steric and electronic effects distinct from fluorine and amino groups .

Table 1: Substituent Impact on Key Properties

*LogP for target compound estimated using substituent contribution models.

Physicochemical and Analytical Properties

Table 2: Physicochemical Comparison

*Estimated via fragment-based methods; †Approximate based on structure.

- HPLC Behavior : Dibutyl groups in the target compound would increase retention time in reverse-phase HPLC compared to diethyl analogs due to higher hydrophobicity .

Biological Activity

Benzenesulfonamide derivatives have garnered significant attention in pharmacological research due to their diverse biological activities, including antitumor, anti-inflammatory, and cardiovascular effects. This article focuses on the biological activity of Benzenesulfonamide, 3-amino-N,N-dibutyl-4-fluoro- , exploring its mechanisms of action, experimental findings, and potential therapeutic applications.

Chemical Structure and Properties

Benzenesulfonamide, 3-amino-N,N-dibutyl-4-fluoro- possesses a sulfonamide group that is known for its role in various biological activities. The presence of the fluorine atom and dibutyl substituents may influence its pharmacokinetic properties and receptor interactions.

Research indicates that benzenesulfonamide derivatives can interact with various biological targets, including:

- Calcium Channels : Some studies suggest that these compounds can modulate calcium channel activity, affecting vascular resistance and perfusion pressure .

- Urease Inhibition : Recent investigations have shown that certain sulfonamide derivatives inhibit urease activity, which is crucial in conditions like peptic ulcers and kidney stones .

Cardiovascular Effects

A study using an isolated rat heart model demonstrated that benzenesulfonamide derivatives can significantly alter perfusion pressure and coronary resistance. The experimental design included different concentrations of benzenesulfonamide and its derivatives:

| Group | Compound | Dose (nM) |

|---|---|---|

| I | Control | Krebs-Henseleit solution only |

| II | Benzenesulfonamide | 0.001 |

| III | Compound 2 (2,5-Dichloro-N-(4-nitro-phenyl)-benzene-sulfonamide) | 0.001 |

| IV | Compound 3 (2-Hydrazinocarbonyl-benzenesulfonamide) | 0.001 |

| V | Compound 4 (4-(2-Amino-ethyl)-benzenesulfonamide) | 0.001 |

| VI | Compound 5 (4-[3-(4-Nitro-phenyl)-ureido]-benzenesulfonamide) | 0.001 |

The results indicated that Compound 4 significantly decreased both perfusion pressure and coronary resistance over time compared to the control group . This suggests a potential cardiovascular protective effect mediated through calcium channel interaction.

Urease Inhibition

In another study focusing on urease inhibition, various benzenesulfonamide derivatives were synthesized and tested for their inhibitory activity:

| Compound | IC50 (µM) |

|---|---|

| 3l (most active) | 2.21 ± 0.45 |

| 3m | 15.66 ± 2.45 |

| 3p | 17.07 ± 0.02 |

The compound 3l , with a fluorine atom at the para position, exhibited the highest potency against urease, indicating its potential as a therapeutic agent for conditions involving urease activity .

Case Studies

- Cardiovascular Study : A controlled experiment demonstrated that benzenesulfonamide derivatives could effectively reduce coronary resistance in isolated rat hearts, suggesting their utility in managing cardiovascular diseases.

- Urease Inhibition Research : The synthesis of new derivatives showed promising results in inhibiting urease, with implications for treating gastrointestinal disorders.

Q & A

Basic Research Questions

Q. What synthetic strategies are recommended for optimizing the yield of 3-amino-N,N-dibutyl-4-fluorobenzenesulfonamide, and how can purity be validated?

- Methodological Answer : Multi-step synthesis involving sulfonylation of the benzene ring followed by sequential substitution of amino and fluoro groups is typical. Key steps include controlling reaction temperature (0–5°C during sulfonylation) and using protecting groups for the amino moiety to prevent side reactions . Post-synthesis, reverse-phase HPLC (e.g., Newcrom R1 column with MeCN/water/phosphate mobile phase) is effective for purity validation. Adjusting the column to 3 µm particles can enhance resolution for UPLC applications .

Q. Which analytical techniques are most suitable for structural elucidation of this compound?

- Methodological Answer : X-ray crystallography using the SHELX suite (e.g., SHELXL for refinement) is ideal for resolving the 3D structure, particularly for analyzing dibutyl and fluoro substituent conformations . For rapid visualization, ORTEP-3 or WinGX can generate thermal ellipsoid plots . Complementary techniques like / NMR and high-resolution mass spectrometry (HRMS) are critical for confirming functional groups and molecular weight .

Advanced Research Questions

Q. How can contradictions in biological activity data (e.g., conflicting IC values across studies) be systematically addressed?

- Methodological Answer : Design dose-response matrices (e.g., 0.001–100 nM) with standardized controls (e.g., Krebs solution) to isolate compound-specific effects. Statistical tools like ANOVA or machine learning models can identify outliers or confounding variables (e.g., solvent interactions). Cross-validate findings using orthogonal assays, such as calcium flux measurements for cardiovascular activity or sterol demethylase inhibition for antifungal studies .

Q. What challenges arise in crystallographic refinement of this compound, and how can they be mitigated?

- Methodological Answer : Twinning or high thermal motion in the dibutyl chains can complicate refinement. Use SHELXL’s TWIN/BASF commands for twinned data and constrain anisotropic displacement parameters for flexible alkyl groups. High-resolution datasets (<1.0 Å) combined with the HOOFTEST tool in SHELX improve electron density map accuracy. For ambiguous regions, DFT-optimized molecular geometries can guide restraint application .

Q. What safety protocols are critical when handling 3-amino-N,N-dibutyl-4-fluorobenzenesulfonamide, given structural analogs’ toxicity profiles?

- Methodological Answer : Structural analogs (e.g., diethyl/methoxy derivatives) are classified as irritants and health hazards, suggesting strict PPE (gloves, goggles) and fume hood use . Conduct acute toxicity assays (e.g., zebrafish embryo models) to establish LD and ecotoxicology thresholds. Store the compound in inert atmospheres (argon) at –20°C to prevent degradation into reactive byproducts .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.